(4-Nitro-pyridin-2-YL)-acetonitrile
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Overview
Description
(4-Nitro-pyridin-2-YL)-acetonitrile is an organic compound with a molecular formula of C7H5N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-pyridin-2-YL)-acetonitrile typically involves the nitration of 2-pyridineacetonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-pyridin-2-YL)-acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: (4-Amino-pyridin-2-YL)-acetonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: (4-Nitro-pyridin-2-YL)-acetic acid.
Scientific Research Applications
(4-Nitro-pyridin-2-YL)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Nitro-pyridin-2-YL)-acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetonitrile group can also participate in metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitro-pyridin-2-YL)-methylamine hydrochloride
- (4-Nitro-pyridin-2-YL)-methanol
- Ethyl-4-(4-nitro-pyridin-2-yl)-piperazine
Uniqueness
(4-Nitro-pyridin-2-YL)-acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups or have different substituents.
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-(4-nitropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O2/c8-3-1-6-5-7(10(11)12)2-4-9-6/h2,4-5H,1H2 |
InChI Key |
YQIATTSDMWAKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CC#N |
Origin of Product |
United States |
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